N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(p-tolylthio)butanamide
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Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(p-tolylthio)butanamide: is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(p-tolylthio)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thiophene ring: Starting with a suitable precursor, the thiophene ring is synthesized through cyclization reactions.
Introduction of cyano and methyl groups: The cyano and methyl groups are introduced via nitration and alkylation reactions.
Attachment of the butanamide moiety: The butanamide group is attached through amidation reactions, often using reagents like amines and carboxylic acids.
Thioether formation: The p-tolylthio group is introduced through a thioetherification reaction, typically using thiols and alkyl halides.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch or continuous flow reactors: To optimize reaction conditions and yield.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification techniques: Techniques such as crystallization, distillation, and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(p-tolylthio)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(p-tolylthio)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of materials with specific properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(p-tolylthio)butanamide depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways Involved: It may modulate biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(p-tolylthio)butanamide: can be compared with other thiophene derivatives, such as:
Uniqueness
- Structural Features : The presence of the p-tolylthio group distinguishes it from other similar compounds.
- Chemical Properties : Unique reactivity due to the specific arrangement of functional groups.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methylphenyl)sulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS2/c1-12-6-8-15(9-7-12)22-10-4-5-17(21)20-18-16(11-19)13(2)14(3)23-18/h6-9H,4-5,10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGIOXALIDLDTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=C(C(=C(S2)C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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